

Difference between Iloperidone and Hydroxy Iloperidone-d4

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Compound of Interest

Compound Name: *Hydroxy Iloperidone-d4*

Cat. No.: *B1158045*

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Technical Guide: Iloperidone vs. Hydroxy Iloperidone-d4

Executive Summary

The core difference between Iloperidone and **Hydroxy Iloperidone-d4** lies in their functional roles within drug development and their molecular composition.

- Iloperidone is the active pharmaceutical ingredient (API), a mixed D2/5-HT2A antagonist used to treat schizophrenia.[1]
- Hydroxy Iloperidone (P88) is the major active metabolite of Iloperidone formed via cytosolic reduction.[2]
- **Hydroxy Iloperidone-d4** is a synthetic, deuterated analog of that metabolite. It has no therapeutic use; it serves exclusively as a bioanalytical internal standard (IS). It is used in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to correct for matrix effects, extraction efficiency, and ionization variability when quantifying the metabolite levels in patient plasma.

The following sections detail the physicochemical divergence, metabolic context, and experimental workflows required to utilize these compounds effectively.

Molecular & Chemical Divergence

To understand the "d4" variant, one must first distinguish the parent drug from its metabolite.

Chemical Structures[3]

Feature	Iloperidone (Parent)	Hydroxy Iloperidone (Metabolite)	Hydroxy Iloperidone-d4 (Internal Standard)
Role	Therapeutic Agent	Active Metabolite (P88)	Analytical Reference Standard
Formula			
Molar Mass	~426.48 g/mol	~428.50 g/mol	~432.52 g/mol
Key Modification	N/A	Ketone reduced to Secondary Alcohol (+2 H)	4 Hydrogens replaced with Deuterium ()
Isotopic State	Natural Abundance	Natural Abundance	Enriched Stable Isotope ()

The Deuterium Substitution (The "d4" Factor)

The suffix "-d4" indicates that four specific hydrogen atoms (

) in the Hydroxy Iloperidone molecule have been replaced with deuterium (

or D).

- Purpose: Deuterium doubles the mass of the hydrogen atom (from approx. 1.0078 Da to 2.0141 Da). A "d4" substitution results in a total mass shift of +4 Daltons.

- **Bioanalytical Impact:** This mass shift allows the Mass Spectrometer to distinguish the Internal Standard from the naturally occurring metabolite in a patient sample, even though they co-elute chromatographically.

Pharmacological & Metabolic Context[1][2][4][5][6][7][8][9][10]

Understanding the relationship between the parent and the metabolite is critical for experimental design. Iloperidone is extensively metabolized in the liver.[3]

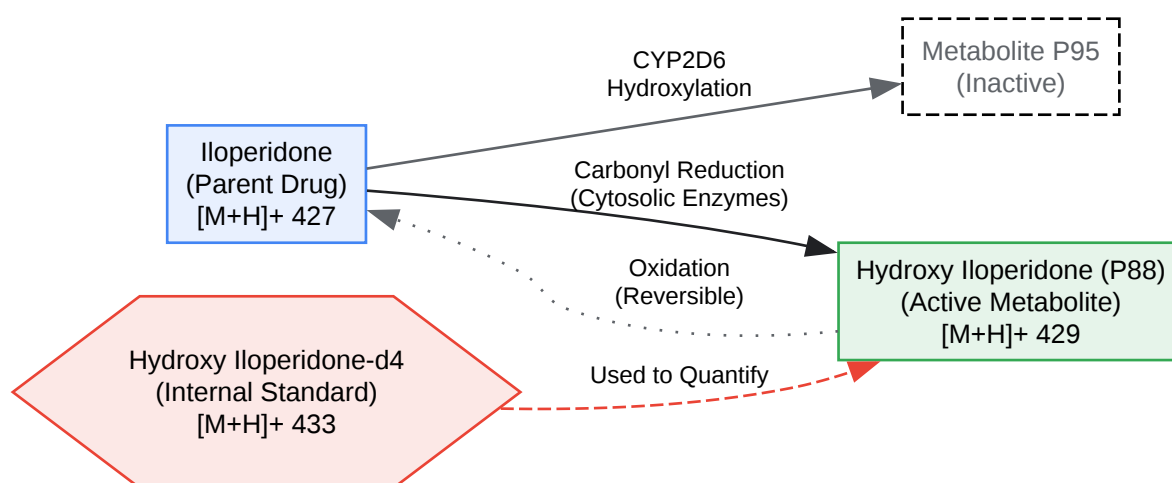
The Metabolic Pathway (P88 Formation)

Iloperidone undergoes carbonyl reduction to form P88 (Hydroxy Iloperidone). Unlike many metabolites which are inactive, P88 is biologically active and contributes significantly to the drug's therapeutic profile.

- **Enzymatic Driver:** Cytosolic enzymes (Carbonyl Reductase).
- **Equilibrium:** The reaction is reversible; P88 can convert back to Iloperidone.[2][4]
- **CYP2D6 Role:** While CYP2D6 hydroxylates the parent to form P95 (inactive), the P88 pathway is distinct but kinetically linked.

Visualization: Iloperidone Metabolic Pathway

The following diagram illustrates the conversion of Iloperidone to its metabolites and the specific role of the d4-analog in measuring this process.



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Caption: Metabolic interconversion of Iloperidone and P88, showing the d4-analog's role as the specific quantifier for the active metabolite.

Bioanalytical Application (LC-MS/MS)

This is the primary domain where **Hydroxy Iloperidone-d4** is utilized. In a clinical pharmacokinetic study, researchers must quantify how much P88 is present in patient plasma.

Why use the d4-analog?

You cannot simply inject the patient sample and measure peak area because of Matrix Effects. Components in human plasma (phospholipids, salts) can suppress or enhance the ionization of the target molecule in the mass spectrometer source.

- Solution: Spike a known amount of **Hydroxy Iloperidone-d4** into every sample.
- Mechanism: Since the d4-analog is chemically identical (except for mass), it experiences the exact same extraction recovery and ionization suppression as the target P88.
- Calculation: The ratio of the analyte response to the internal standard response is used for quantification, canceling out errors.

Experimental Workflow: Quantification Protocol

Objective: Simultaneous quantification of Iloperidone and Hydroxy Iloperidone in human plasma.

Reagents:

- Analyte Standards: Iloperidone, Hydroxy Iloperidone.
- Internal Standards: Iloperidone-d3 (for parent), **Hydroxy Iloperidone-d4** (for metabolite).
- Matrix: Drug-free human plasma.

Step-by-Step Protocol:

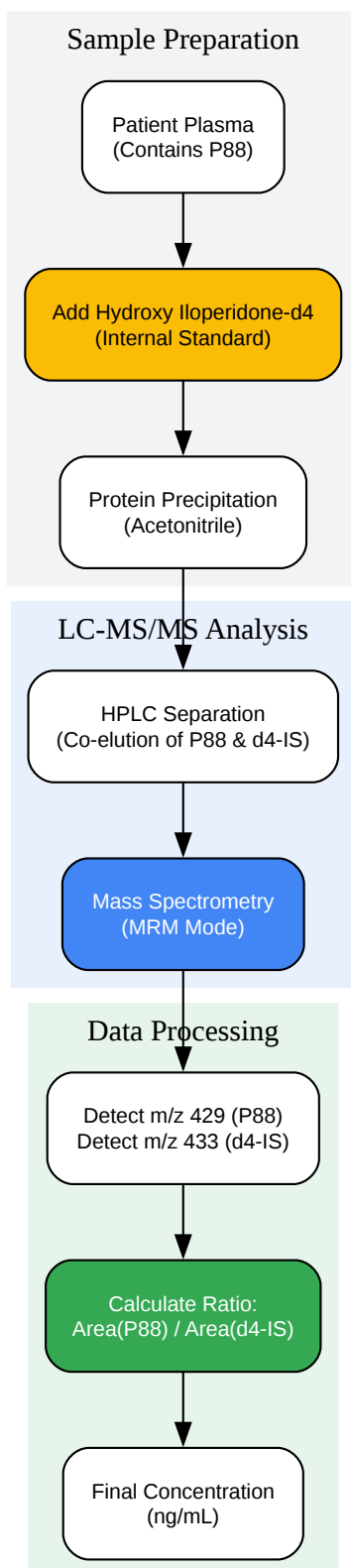
- Standard Preparation:
 - Prepare a stock solution of **Hydroxy Iloperidone-d4** at 1 mg/mL in Methanol.
 - Dilute to a working Internal Standard (IS) concentration (e.g., 500 ng/mL).
- Sample Processing (Protein Precipitation):
 - Aliquot 50 μ L of patient plasma into a microcentrifuge tube.
 - Add 10 μ L of the IS Working Solution (containing **Hydroxy Iloperidone-d4**).
 - Add 200 μ L of Acetonitrile (precipitation agent).
 - Vortex aggressively for 1 minute.
 - Centrifuge at 10,000 x g for 10 minutes at 4°C.
- LC-MS/MS Analysis:
 - Inject 5 μ L of the supernatant onto a C18 Reverse Phase Column (e.g., Waters XBridge or Phenomenex Kinetex).
 - Mobile Phase: Gradient elution with 0.1% Formic Acid in Water (A) and Acetonitrile (B).

- Mass Spectrometry Settings (MRM Mode): The Mass Spectrometer filters ions based on their Mass-to-Charge ratio (m/z).

Compound	Precursor Ion (Q1)	Product Ion (Q3)	Collision Energy
Iloperidone	427.2 ()	261.1	25 eV
Hydroxy Iloperidone	429.2 ()	261.1	25 eV
Hydroxy Iloperidone-d4	433.2 ()	265.1	25 eV

Note: The transition 261.1 represents the fluoro-benzisoxazole-piperidine fragment. If the deuterium labels are located on this fragment, the Q3 mass shifts to 265.1. If labels are on the propoxy-phenyl chain, Q3 remains 261.1. The table assumes labeling on the piperidine ring, which is common for stability.

Visualization: Analytical Logic



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Caption: Analytical workflow demonstrating how the d4-standard corrects for variability during the quantification of the metabolite.

Kinetic Isotope Effect (KIE) Considerations

While the d4-analog is chemically similar, it is not identical. The C-D bond is stronger than the C-H bond.

- **Retention Time Shift:** Deuterated compounds often elute slightly earlier than their non-deuterated counterparts on Reverse Phase LC columns due to slightly lower lipophilicity. This shift is usually negligible (< 0.1 min) but must be monitored to ensure the MS source window captures both.
- **Metabolic Stability:** If **Hydroxy Iloperidone-d4** were administered to a living subject (which is not done clinically), it would likely be metabolized slower than the natural metabolite due to the Primary Kinetic Isotope Effect. This is why d4-analogs are strictly used for in vitro analysis or as tracers, not as therapeutic substitutes.

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